The compound is derived from the indole structure, which consists of a fused benzene and pyrrole ring. Indoles are prevalent in many natural products and are often associated with pharmacological properties. Ethyl 3-(7-Methyl-3-indolyl)propanoate can be classified under the category of esters, specifically as a propanoate ester, where the ethyl group is attached to the carboxylic acid part of the molecule.
The synthesis of Ethyl 3-(7-Methyl-3-indolyl)propanoate can involve several methods, typically starting from commercially available indole derivatives. One common approach involves the condensation of 7-methylindole with ethyl acrylate or similar reagents under specific reaction conditions.
The molecular formula for Ethyl 3-(7-Methyl-3-indolyl)propanoate is , with a molecular weight of approximately 217.26 g/mol. The structure features an ethyl group attached to a propanoic acid moiety, with a 7-methylindole substituent.
The structure can be represented using SMILES notation: CCOC(=O)C(CC1=CNC2=C1C=CC=C2C)C.
Ethyl 3-(7-Methyl-3-indolyl)propanoate can participate in various chemical reactions typical for esters and indoles:
The mechanism of action for Ethyl 3-(7-Methyl-3-indolyl)propanoate primarily depends on its interactions within biological systems. As an indole derivative, it may exhibit activities such as:
Ethyl 3-(7-Methyl-3-indolyl)propanoate has potential applications in:
This compound exemplifies the significance of indole derivatives in medicinal chemistry and their diverse applications across scientific disciplines.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: